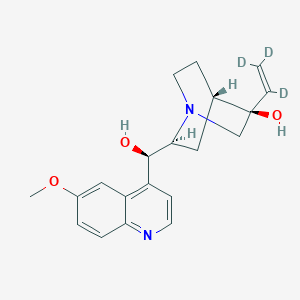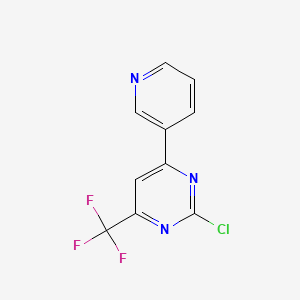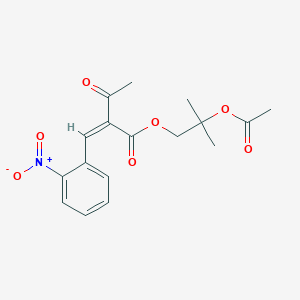
2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester is an organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound features a nitrobenzylidene group, an oxobutanoic acid moiety, and an ester functional group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester typically involves multiple steps:
Formation of the Nitrobenzylidene Intermediate: This step may involve the condensation of 2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions.
Formation of the Oxobutanoic Acid Moiety: This can be achieved through a series of reactions, including oxidation and esterification.
Esterification: The final step involves the esterification of the oxobutanoic acid with 2-acetoxy-2-methylpropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products
Reduction of Nitro Group: Formation of 2-(2-Aminobenzylidene)-3-oxobutanoic acid derivatives.
Reduction of Carbonyl Group: Formation of alcohol derivatives.
Substitution of Ester Group: Formation of various substituted esters.
Aplicaciones Científicas De Investigación
2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester may have several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Nitrobenzylidene)-3-oxobutanoic acid derivatives: Compounds with similar structures but different ester groups.
Benzylidene derivatives: Compounds with variations in the benzylidene moiety.
Oxobutanoic acid esters: Compounds with different ester groups attached to the oxobutanoic acid moiety.
Uniqueness
The uniqueness of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H19NO7 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
(2-acetyloxy-2-methylpropyl) (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9- |
Clave InChI |
FFIBYMHZCNFTRU-ZROIWOOFSA-N |
SMILES isomérico |
CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OCC(C)(C)OC(=O)C |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


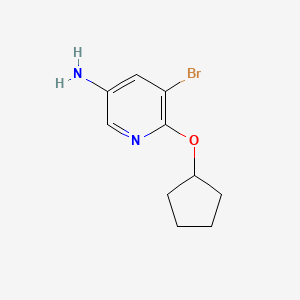


![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
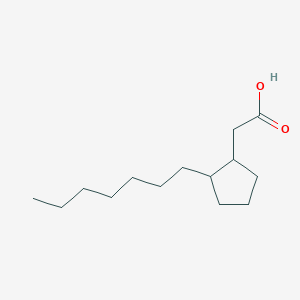

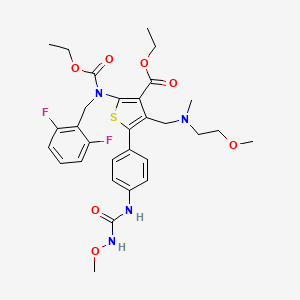
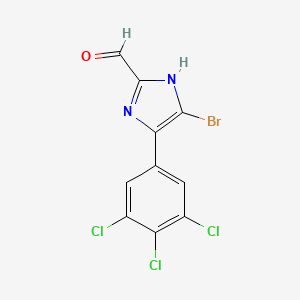
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
